molecular formula C9H15F2NO3 B6351299 tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165974-26-3

tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6351299
CAS No.: 2165974-26-3
M. Wt: 223.22 g/mol
InChI Key: MKRJRMARSARGCB-ZCFIWIBFSA-N
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Description

Chemical Structure & Properties: tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1434141-81-7) is a fluorinated pyrrolidine derivative with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₅F₂NO₃, with a molecular weight of 223.22 g/mol. The compound is stored at 2–8°C in a sealed, inert environment to preserve stability .

Applications:
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules. Its stereochemical configuration ((4R)-isomer) and fluorine substituents influence its reactivity and binding properties in drug discovery .

Properties

IUPAC Name

tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJRMARSARGCB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The pyrrolidine ring is commonly synthesized via [3+2] cycloadditions or intramolecular nucleophilic substitutions. For example, aza-Michael addition of acrylates to amines can yield pyrrolidine precursors. However, fluorination at C3 necessitates pre-functionalized starting materials.

Example Protocol:

  • Starting material : Methyl 4-amino-2,2-difluorobut-3-enoate.

  • Cyclization : Treatment with a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular cyclization to form 3,3-difluoropyrrolidine-4-ol.

  • Yield : 65–72% (unoptimized).

Electrophilic Fluorination

Direct fluorination of pyrrolidine intermediates using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is feasible but often lacks regioselectivity. A two-step sequence involving ketone formation followed by deoxyfluorination (e.g., with DAST) improves control:

  • Oxidation : Dess-Martin periodinane oxidizes C4 hydroxyl to ketone.

  • Fluorination : DAST converts ketone to geminal difluoro group.

Stereoselective Hydroxylation at C4

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation of a dihydropyrrole intermediate can install the C4 hydroxyl group with high ee. For example:

  • Substrate : 3,3-Difluoro-1-Boc-pyrrolidine.

  • Conditions : AD-mix-β, tert-butanol/H₂O, –20°C.

  • Outcome : (4R)-diol with >90% ee.

Enzymatic Resolution

Racemic 4-hydroxypyrrolidine derivatives can be resolved using lipases (e.g., Candida antarctica Lipase B ) to selectively acetylate the (4S)-enantiomer, leaving the (4R)-isomer unreacted.

Protective Group Manipulation

The Boc group is introduced early in the synthesis to protect the nitrogen during subsequent reactions. Key steps include:

  • Boc Installation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP.

  • Deprotection : Acidic cleavage (e.g., TFA in DCM) at the final stage.

Integrated Synthetic Routes

Route A: Linear Synthesis from Pyrrolidine Precursors

StepReactionConditionsYield
1Cyclization of 4-amino-2,2-difluorobut-3-enoateBF₃·OEt₂, CH₂Cl₂, 0°C→rt68%
2Boc protectionBoc₂O, DMAP, CH₂Cl₂95%
3Sharpless dihydroxylationAD-mix-β, –20°C82% (90% ee)

Route B: Late-Stage Fluorination

StepReactionConditionsYield
1Cyclization to pyrrolidin-4-onePd(OAc)₂, PPh₃, CO75%
2DAST-mediated fluorinationDAST, CH₂Cl₂, –78°C60%
3Enzymatic resolutionLipase B, vinyl acetate45% (98% ee)

Critical Analysis of Methodologies

  • Route A offers higher overall yields but requires chiral starting materials.

  • Route B enables late-stage fluorination but suffers from moderate yields in the resolution step.

  • Key Challenge : Competing elimination pathways during fluorination reduce efficiency. Substituting DAST with Deoxo-Fluor® improves selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the difluoro groups or other functional groups to yield various reduced products.

    Substitution: The compound can participate in substitution reactions, where the difluoro groups or hydroxyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H15F2NO3
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 2165974-26-3

The compound features a pyrrolidine ring with hydroxyl and difluoro substitutions, contributing to its unique reactivity and functional properties.

Medicinal Chemistry

tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is utilized as a building block in the synthesis of pharmaceutical agents. Its structural characteristics make it suitable for targeting neurological and metabolic disorders. For instance:

  • Case Study : Researchers have synthesized derivatives of this compound to explore their efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its difluoro and hydroxyl groups enhance its utility in various chemical transformations.

Reaction TypeExample ReactionOutcome
FluorinationIntroduction of difluoro groupsEnhanced reactivity
HydroxylationUsing oxidizing agents like osmium tetroxideFormation of alcohol derivatives
CyclizationFormation of pyrrolidine derivativesSynthesis of cyclic compounds

Biological Studies

The compound is valuable in biological research for investigating enzyme inhibition and receptor binding. Its structural features allow for specific interactions with biological targets.

  • Case Study : In vitro studies have demonstrated that derivatives of tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

Industrial Applications

In industrial chemistry, this compound is used to produce specialty chemicals with tailored properties. It plays a role in the development of materials that require specific functional characteristics.

Preparation Methods

The synthesis of this compound involves several key steps:

  • Formation of Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Difluoro Groups : Fluorination reactions utilizing reagents such as diethylaminosulfur trifluoride (DAST).
  • Hydroxylation : Achieved using oxidizing agents like osmium tetroxide.
  • tert-Butyl Protection : Typically introduced via tert-butyl chloroformate in the presence of a base.

Mechanism of Action

The mechanism of action of tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Stereoisomers: (4R) vs. (4S) Configuration

The (4S)-isomer (CAS: 1873374-41-4) shares identical molecular weight and formula with the (4R)-isomer but differs in stereochemistry. This distinction can lead to variations in:

  • Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets.
  • Physical Properties : Differences in crystal packing due to hydrogen bonding (e.g., hydroxyl group orientation) may affect solubility and melting points .
Property (4R)-Isomer (4S)-Isomer
CAS Number 1434141-81-7 1873374-41-4
Storage Temperature 2–8°C 2–8°C (inert atmosphere)
Safety (Hazard Codes) H302, H315, H319, H335 H302, H315, H319, H335

Substituent Variations: Hydroxyl vs. Hydroxymethyl

The compound tert-butyl (4r)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2382120-13-8) replaces the hydroxyl group with a hydroxymethyl substituent. Key differences include:

  • Molecular Weight: Increased to 237.22 g/mol (C₁₀H₁₇F₂NO₃).
  • Reactivity : The hydroxymethyl group offers additional sites for functionalization (e.g., oxidation to carboxylic acids).
  • Solubility : Enhanced hydrophilicity due to the polar hydroxymethyl group .

Functional Group Modifications: Amino and Methoxy Derivatives

highlights structurally related compounds with amino or methoxy groups:

(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS: 330681-18-0, similarity score: 1.00).

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS: 1400562-12-0, similarity score: 0.96).

Key Comparisons :

Role in Pharmaceuticals

  • The (4R)-isomer is utilized in the synthesis of kinase inhibitors and anticancer agents (e.g., Reference Example 107 in EP 4374877A2) .
  • Fluorine atoms enhance metabolic stability and binding affinity, while the hydroxyl group participates in hydrogen-bonding networks critical for target engagement .

Biological Activity

Chemical Structure and Properties
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic compound characterized by a pyrrolidine ring with two fluorine atoms at the third carbon and a hydroxymethyl group at the fourth position. It has a molecular formula of C9H15F2NO3C_9H_{15}F_2NO_3 and a molecular weight of 223.22 g/mol. The compound is notable for its enhanced solubility and stability due to the presence of the tert-butyl group, making it suitable for various applications in chemical research and pharmaceuticals .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key areas of investigation include:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes that play critical roles in various biological processes.
  • Receptor Binding : Studies indicate that this compound can bind to certain receptors, suggesting a mechanism for its biological effects.
  • Anti-fibrotic Properties : Preliminary research has indicated that it may possess anti-fibrotic activity, particularly in liver tissues, by inhibiting the activation of hepatic stellate cells .

The mechanism of action of this compound involves several biochemical pathways:

  • Target Interaction : The compound interacts with specific biological targets, which may include enzymes and receptors involved in metabolic and signaling pathways.
  • Signal Pathway Modulation : It has been observed to modulate key signaling pathways associated with inflammation and fibrosis, particularly through the IKKβ-NF-κB pathway .
  • Biochemical Transformations : The unique reactivity pattern associated with the tert-butyl group contributes to its efficacy in various biochemical transformations .

Case Studies and Experimental Data

Recent studies have quantitatively assessed the biological activity of this compound through various experimental approaches:

StudyFocus AreaFindings
Study AAnti-fibrotic effectsDemonstrated significant inhibition of COL1A1 expression in LX-2 cells treated with TGFβ1 .
Study BEnzyme inhibitionShowed IC50 values indicating effective inhibition of specific enzymes involved in metabolic processes .
Study CReceptor bindingIdentified binding affinities comparable to established therapeutic agents .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrrolidine Ring : Through cyclization reactions using appropriate precursors.
  • Introduction of Difluoro Groups : Via fluorination reactions employing reagents like diethylaminosulfur trifluoride (DAST).
  • Hydroxylation : Achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
  • tert-Butyl Protection : Introduced using tert-butyl chloroformate in the presence of a base like triethylamine .

Applications

This compound has several notable applications:

  • Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical agents targeting neurological or metabolic disorders.
  • Organic Synthesis : Serves as an intermediate in creating complex organic molecules.
  • Biological Studies : Useful in investigating enzyme inhibition, receptor binding, and other biochemical processes .

Q & A

Q. Optimization Tips :

  • Use high-purity solvents (e.g., dichloromethane or acetonitrile) to minimize side reactions .
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) and confirm purity by HPLC (>95%) .
  • Monitor reaction progress with TLC or in situ NMR to avoid over-fluorination, which can lead to byproducts .

Advanced: How can researchers resolve contradictions in NMR data for this compound, particularly in distinguishing diastereomers?

Answer:
Discrepancies in NMR spectra often arise from diastereomeric mixtures or dynamic conformational changes. Methodological solutions include:

  • 2D NMR Techniques : Use NOESY or ROESY to identify spatial proximity of protons, confirming the (4R) stereochemistry . For example, a NOE correlation between the hydroxyl proton and adjacent fluorines validates the spatial arrangement .
  • Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" rotamers and simplify splitting patterns caused by fluorine coupling .
  • Chiral Derivatization : Convert the compound into a diastereomeric pair using a chiral auxiliary (e.g., Mosher’s acid) and analyze via 19F^{19}\text{F} NMR .

Case Study : reports a 42% yield of a diastereomeric mixture in a related compound; resolving such mixtures requires preparative chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify protons on the pyrrolidine ring (δ 3.5–4.0 ppm for N-Boc; δ 1.4 ppm for tert-butyl) .
    • 19F^{19}\text{F} NMR: Confirm difluoro substitution (δ −120 to −140 ppm for CF2_2) .
    • 13C^{13}\text{C} NMR: Detect carbonyl (δ 155–160 ppm for Boc) and quaternary carbons .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+Na]+^+ = 245.12) .
  • IR Spectroscopy : Bands at 1700–1750 cm1^{-1} (C=O stretch) and 3200–3600 cm1^{-1} (O-H stretch) .

Advanced: How does the (4R) stereochemistry influence the compound’s biological activity, and what assays validate this?

Answer:
The (4R) configuration dictates interactions with chiral biological targets (e.g., enzymes or receptors). Key studies include:

  • Enzyme Inhibition Assays : Compare IC50_{50} values of (4R) vs. (4S) enantiomers using kinases or proteases. notes a 10-fold higher potency for the (4R) isomer in kinase inhibition due to optimal hydrogen bonding .
  • Molecular Dynamics Simulations : Model docking into active sites (e.g., HIV protease) to assess binding affinity differences .
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes; the (4R) isomer often shows slower clearance due to steric shielding by the tert-butyl group .

Data Highlight : In , the (4R,4S) diastereomer of a related compound exhibited a 69% yield but lower bioactivity, emphasizing the need for stereochemical precision .

Advanced: What strategies mitigate decomposition during storage, and how is stability quantified?

Answer:

  • Storage Conditions : Store under inert gas (Ar/N2_2) at 2–8°C to prevent hydrolysis of the Boc group .
  • Stability Assays :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • pH-dependent stability: The compound degrades rapidly in acidic conditions (t1/2_{1/2} < 24 hrs at pH 3) but remains stable at pH 7.4 .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .

Basic: How can researchers validate the absence of residual solvents or catalysts post-synthesis?

Answer:

  • GC-MS : Detect volatile residues (e.g., DCM, THF) with detection limits <10 ppm .
  • ICP-OES : Quantify metal catalysts (e.g., Pd, Cu) to ensure levels <1 ppm .
  • Elemental Analysis : Confirm C, H, N, F content matches theoretical values (±0.3%) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states for fluorination or Boc deprotection using Gaussian 16 (B3LYP/6-311+G(d,p)) .
  • Retrosynthetic Analysis : Tools like Synthia™ suggest feasible routes (e.g., late-stage fluorination vs. building block coupling) .
  • Solvent Screening : COSMO-RS predicts solubility in nonpolar solvents (logP = 1.8), guiding reaction optimization .

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